molecular formula C15H13ClN2O3S B4680813 4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4680813
M. Wt: 336.8 g/mol
InChI Key: CKOGUFLRBOQVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as CBSQ, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the quinoxalinone family, which has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. CBSQ has been found to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is its potent antitumor activity, making it a promising candidate for further research in the field of cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is in the development of new cancer treatments based on the compound. Additionally, this compound may have potential in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various scientific research applications.

Scientific Research Applications

4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOGUFLRBOQVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 5
4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 6
4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.